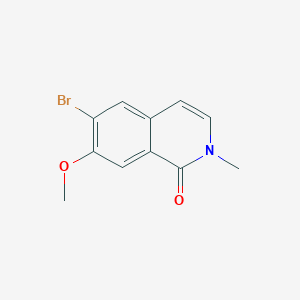
Fmoc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid: is a synthetic compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a 2,4-dichlorobenzyl group, which adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the 2,4-dichlorobenzyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with different functional groups.
科学研究应用
Chemistry: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group allows for selective deprotection, enabling the stepwise construction of peptides.
Biology: In biological research, the compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as models for understanding protein structure and function.
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can be tested for their therapeutic potential in various diseases.
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptides for drug development and production.
作用机制
The mechanism of action of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the chemical properties of the resulting peptides, potentially affecting their biological activity.
相似化合物的比较
Fmoc-®-3-amino-2-(2,4-dichlorophenyl)propanoic acid: Similar in structure but with a phenyl group instead of a benzyl group.
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)butanoic acid: Similar but with a butanoic acid backbone instead of propanoic acid.
Uniqueness: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the 2,4-dichlorobenzyl group. This combination provides specific chemical properties that are valuable in peptide synthesis, making it a preferred choice for researchers in the field.
属性
分子式 |
C25H21Cl2NO4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
(2R)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
InChI 键 |
ALVXBSMVLRYCLH-MRXNPFEDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


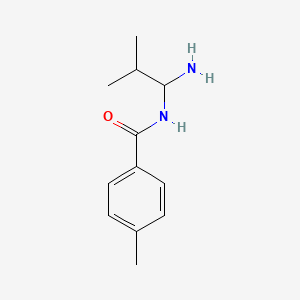
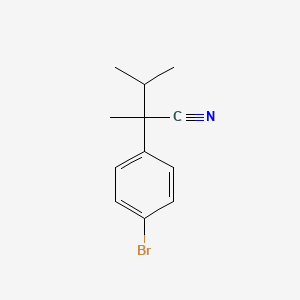
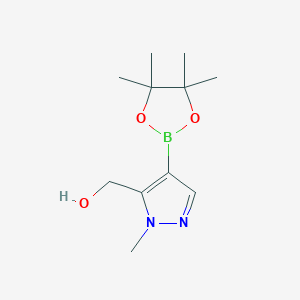
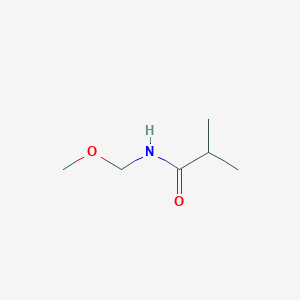
![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
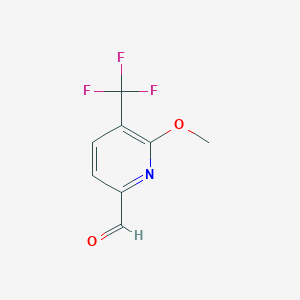
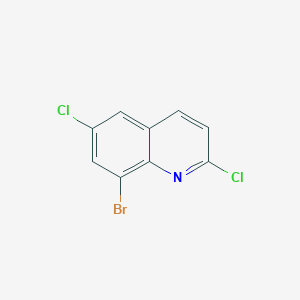
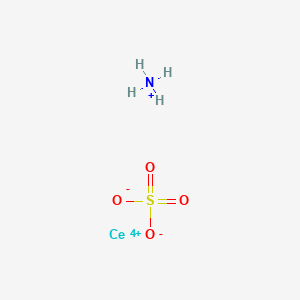
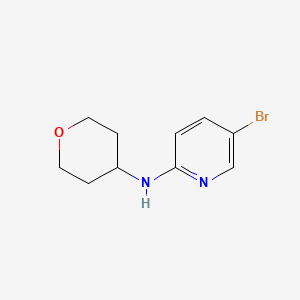
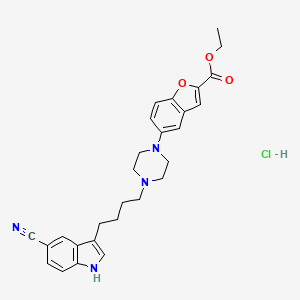
![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
